molecular formula C15H22N8O3S B2564856 4-(4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine CAS No. 1203091-23-9

4-(4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine

Cat. No. B2564856
CAS RN: 1203091-23-9
M. Wt: 394.45
InChI Key: SYOQPENVFRMRLX-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an imidazole ring, a triazine ring, a morpholine ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially interact with various biological targets .


Molecular Structure Analysis

The compound’s structure suggests it could have multiple tautomeric forms due to the presence of the imidazole and triazine rings. It might also exhibit conformational isomerism due to the flexible piperazine and morpholine rings .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the imidazole ring could participate in electrophilic substitution reactions, while the piperazine ring could be alkylated .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would depend on factors such as its exact structure, stereochemistry, and tautomeric form. It’s likely to be polar due to the presence of several heteroatoms and might have a relatively high molecular weight .

Scientific Research Applications

Synthesis and Chemical Properties

  • The thermal rearrangement of similar triazine compounds has been studied, showing the formation of various derivatives through elimination reactions, which is crucial for understanding their thermal stability and reactivity (Dovlatyan et al., 2010).
  • Research on the synthesis of triazole derivatives, including those with piperazine and morpholine moieties, has revealed their potential as antimicrobial agents. This underscores the versatility of these compounds in creating biologically active molecules (Bektaş et al., 2007).

Biological Activities

  • Certain triazine derivatives have shown promise as corrosion inhibitors, indicating their potential application in protecting metals against corrosion in acidic environments. This highlights the application of such compounds in materials science (Yadav et al., 2016).
  • Imidazolium, morpholinium, and piperazinium salts have been functionalized for the selective dissolution of metal oxides, demonstrating the utility of these compounds in materials chemistry and metal recovery processes (Nockemann et al., 2008).

Antimicrobial and Antifungal Activities

  • The synthesis and screening of 1,2,4-triazole derivatives, including those with morpholine groups, have shown antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).

Future Directions

Future research could involve synthesizing this compound and studying its properties and biological activity. It could potentially be developed into a pharmaceutical if it shows promising activity and acceptable safety profile .

properties

IUPAC Name

4-[4-imidazol-1-yl-6-(4-methylsulfonylpiperazin-1-yl)-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8O3S/c1-27(24,25)23-6-4-20(5-7-23)13-17-14(21-8-10-26-11-9-21)19-15(18-13)22-3-2-16-12-22/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQPENVFRMRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine

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